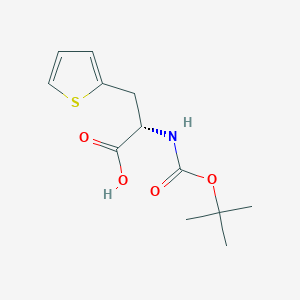

3-(Thien-2-yl)-L-alanine, N-BOC protected

Descripción

The exact mass of the compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-18-8/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLISTAWQHSIHL-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370329 | |

| Record name | N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56675-37-7 | |

| Record name | N-(tert-Butoxycarbonyl)-3-thiophen-2-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Thien-2-yl)-L-alanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-BOC-3-(2-thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of N-BOC-3-(2-thienyl)-L-alanine, a key building block in medicinal chemistry and peptide synthesis.

Core Chemical Properties

N-BOC-3-(2-thienyl)-L-alanine (also known as Boc-3-(2-thienyl)-L-alanine or Boc-L-2-Thienylalanine) is a derivative of the non-proteinogenic amino acid L-3-(2-thienyl)alanine. The attachment of the tert-butyloxycarbonyl (BOC) protecting group to the alpha-amino group allows for controlled, stepwise reactions, particularly in peptide synthesis.[1] Its unique thienyl side chain makes it a valuable component for creating peptide-based therapeutics and other bioactive molecules.[2][3]

The fundamental physicochemical properties of N-BOC-3-(2-thienyl)-L-alanine are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 56675-37-7 | [4] |

| Molecular Formula | C₁₂H₁₇NO₄S | [4][5] |

| Molecular Weight | 271.33 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Purity | ≥98% (Typical) | [4] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. | |

| Storage Temperature | 0-8°C recommended | [3] |

Note: Specific values like melting point and optical rotation can vary slightly between batches and suppliers. Data for the unprotected parent amino acid, 3-(2-Thienyl)-L-alanine, includes a melting point of approximately 255-263°C (decomposes) and an optical rotation of [α]20/D around -30.5° (c=1% in H₂O).[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of N-BOC-3-(2-thienyl)-L-alanine in a research setting. Below are representative protocols for its synthesis and its use in peptide synthesis.

This protocol describes the protection of the amino group of 3-(2-thienyl)-L-alanine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard procedure for Boc protection of amino acids.[7]

Materials:

-

3-(2-thienyl)-L-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Hydrochloric acid (HCl), 4 M solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Suspend 3-(2-thienyl)-L-alanine (1.0 eq) in a mixture of water and THF at 0°C (ice bath).

-

Basification: Add NaOH (1.5 eq) to the suspension and stir until the amino acid dissolves completely.

-

Boc Protection: Add (Boc)₂O (1.3 eq) to the solution. The reaction can be done via a dropping funnel.

-

Reaction: Remove the ice bath and allow the solution to stir at room temperature for 16-18 hours.

-

Workup (1): Extract the reaction mixture with petroleum ether (2x volume) to remove unreacted (Boc)₂O and other nonpolar impurities.

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 1-2 using 4 M HCl. The product should precipitate.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (4x volume).

-

Drying and Concentration: Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, N-BOC-3-(2-thienyl)-L-alanine, typically as a white solid or colorless oil.[7]

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-3-(2-thienyl)-L-alanine | 56675-37-7 [chemicalbook.com]

- 5. 3-(Thien-2-yl)-L-alanine, N-BOC protected | C12H17NO4S | CID 2734484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

Physicochemical Characterization of BOC-L-Thienylalanine: A Technical Guide

This technical guide provides a comprehensive overview of the physicochemical properties of N-tert-Butoxycarbonyl-L-3-(2-thienyl)alanine (BOC-L-thienylalanine), an essential amino acid derivative for researchers, scientists, and professionals in drug development. Its principal application lies in peptide synthesis, where the BOC protecting group enables the controlled, sequential addition of the thienylalanine residue into peptide chains.[1][2] Thienylalanine is a non-canonical amino acid that can be incorporated into peptides to introduce unique structural and functional properties.[3][]

Core Physicochemical and Identification Properties

BOC-L-thienylalanine is typically a white to off-white crystalline powder.[5][6] The tert-butoxycarbonyl (BOC) protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in synthetic chemistry.[7][8]

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-thienyl)propanoic acid | [1] |

| Synonyms | Boc-L-Ala-3-(2-thienyl)-OH, (S)-N-Boc-2-thienylalanine | [1] |

| CAS Number | 56675-37-7 | [1][5][7] |

| Molecular Formula | C12H17NO4S | [1][5][7] |

| Molecular Weight | 271.33 g/mol | [1][5][7] |

| Appearance | White to off-white crystalline powder | [5][6] |

| InChI Key | OJLISTAWQHSIHL-DJEYLCQNNA-N | [5] |

| SMILES | C--INVALID-LINK--(NC(=O)OC(C)(C)C)CC1SC=CC=1 | [5] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Melting Point | 71-76 °C | [5][7] |

| Optical Rotation [α]20/D | +11.0±2°, c = 1% in methanol | [5] |

| Solubility | Soluble in organic solvents like dimethyl sulfoxide and methylene chloride; poor solubility in water. | [7] |

| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [5] |

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful application and quality control of BOC-L-thienylalanine in research and development. The following are representative methods for its characterization.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and confirmation of BOC-protected amino acids.[9]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of BOC-L-thienylalanine and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[9]

-

Transfer: Transfer the solution to a 5 mm NMR tube.[9]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.[9]

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).[9]

-

Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.[9]

-

Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the BOC-L-thienylalanine structure. The characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm in ¹H NMR.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Analysis: Identify the characteristic absorption bands for the N-H, C=O (from both the carbamate and the carboxylic acid), and C-O functional groups to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of BOC-L-thienylalanine.[9][]

Protocol: Purity Analysis by HPLC

-

System: A standard HPLC system equipped with a UV detector and a suitable column (e.g., C18 reversed-phase).[]

-

Mobile Phase: Prepare an appropriate mobile phase, which typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.[]

-

Sample Preparation: Dissolve a small, accurately weighed sample of BOC-L-thienylalanine in the mobile phase.[2]

-

Injection: Inject the solution onto the column.[]

-

Data Analysis: Record the chromatogram. The purity is determined by calculating the area of the product peak relative to the total area of all peaks.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information.[9]

Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of BOC-L-thienylalanine in a suitable solvent.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum.

-

Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak.

Applications and Workflows

The primary application of BOC-L-thienylalanine is in solid-phase peptide synthesis (SPPS).[1][6] The BOC group protects the amine functionality, allowing for the sequential coupling of amino acids to a growing peptide chain attached to a solid support.[11]

Caption: General workflow for the synthesis and physicochemical characterization of BOC-L-thienylalanine.

The following diagram illustrates a single coupling cycle in BOC-SPPS to incorporate a thienylalanine residue into a growing peptide chain.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Boc-3-(2-thienyl)-L-alanine CAS#: 56675-37-7 [m.chemicalbook.com]

- 6. Boc-3-(2-thienyl)-L-alanine | 56675-37-7 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. chemimpex.com [chemimpex.com]

- 9. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

Technical Guide: ¹H NMR Spectral Analysis of N-BOC-3-(2-thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectral data for N-BOC-3-(2-thienyl)-L-alanine, a key building block in peptide synthesis and drug discovery. A comprehensive understanding of its spectral characteristics is essential for structural verification, purity assessment, and quality control in synthetic applications.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-BOC-3-(2-thienyl)-L-alanine exhibits characteristic signals corresponding to the protons of the tert-butoxycarbonyl (BOC) protecting group, the alanine backbone, and the 2-thienyl side chain. The following table summarizes the expected quantitative ¹H NMR data in a standard deuterated solvent such as chloroform-d (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.15 | dd | 1H | ~5.1, 1.2 | H5' (thienyl) |

| ~6.90 | dd | 1H | ~5.1, 3.5 | H4' (thienyl) |

| ~6.85 | dd | 1H | ~3.5, 1.2 | H3' (thienyl) |

| ~5.10 | d | 1H | ~8.0 | NH |

| ~4.60 | m | 1H | - | α-CH |

| ~3.40 | m | 2H | - | β-CH₂ |

| 1.42 | s | 9H | - | C(CH₃)₃ (BOC) |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of N-BOC-3-(2-thienyl)-L-alanine is crucial for data reproducibility.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of N-BOC-3-(2-thienyl)-L-alanine.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Software: Standard spectrometer software (e.g., TopSpin, VnmrJ).

-

Parameters:

-

Pulse Program: Standard 90° pulse (zg30).

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: ~3-4 s.

-

3. Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks and determine the multiplicities and coupling constants.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of N-BOC-3-(2-thienyl)-L-alanine, a process highly relevant to drug development professionals.

FT-IR Analysis of N-BOC-Thienylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of N-BOC-thienylalanine. N-BOC-thienylalanine is a crucial protected amino acid derivative used extensively in the synthesis of peptidomimetics and other pharmaceutical compounds. FT-IR spectroscopy serves as a rapid and non-destructive analytical technique for the structural confirmation and quality control of this important building block. This document outlines the expected spectral characteristics, a detailed experimental protocol for analysis, and visual representations of the molecular structure and analytical workflow.

Core Concepts of FT-IR Spectroscopy

Infrared spectroscopy is a technique based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[1] An FT-IR spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups present in a sample.[1] For N-BOC-thienylalanine, key functional groups include the carbamate of the BOC (tert-butyloxycarbonyl) protecting group, the carboxylic acid, the secondary N-H bond, and the thiophene ring.

Predicted FT-IR Spectral Data for N-BOC-Thienylalanine

The following table summarizes the predicted characteristic absorption bands for N-BOC-thienylalanine. These values are derived from established infrared spectroscopy correlation tables for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3300 - 2500 | Strong, Very Broad | Carboxylic Acid | O-H Stretch |

| ~3300 | Medium | N-BOC Group | N-H Stretch |

| 3100 - 3000 | Medium to Weak | Thiophene Ring | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Alkyl Groups (BOC & Alanine) | C-H Stretch |

| ~1710 | Strong | Carboxylic Acid | C=O Stretch (H-bonded dimer) |

| 1700 - 1680 | Strong | N-BOC Group (Carbamate) | C=O Stretch |

| 1600 - 1450 | Medium to Weak | Thiophene Ring | C=C Ring Stretching |

| ~1520 | Medium | N-BOC Group | N-H Bend (Amide II) |

| 1450 & 1375 | Medium | BOC Group | C-H Bend (tert-butyl) |

| 1300 - 1200 | Strong | Carboxylic Acid | C-O Stretch |

| ~1160 | Strong | N-BOC Group | C-O Stretch |

| 900 - 700 | Strong | Thiophene Ring | C-H Out-of-plane Bend |

Molecular Structure and Analytical Workflow

The chemical structure of N-BOC-thienylalanine and the general workflow for its FT-IR analysis are depicted below.

References

Mass spectrometry fragmentation of N-BOC-3-(2-thienyl)-L-alanine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-BOC-3-(2-thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation patterns of N-Boc-3-(2-thienyl)-L-alanine. Given the absence of a singular, comprehensive study on this specific molecule, this guide synthesizes fragmentation principles from analogous structures, namely N-Boc protected amino acids and thienyl-containing compounds, to propose a well-grounded fragmentation pathway. This information is crucial for the structural elucidation, purity assessment, and metabolic studies of this compound and its derivatives.

Introduction

N-Boc-3-(2-thienyl)-L-alanine is a non-canonical amino acid derivative that incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amine and a thienyl group as the side chain. Understanding its behavior under mass spectrometry (MS) conditions is fundamental for its characterization. Electrospray ionization (ESI) is a common soft ionization technique; however, the N-Boc group is known to be labile and can undergo fragmentation even under these conditions.[1][2] Tandem mass spectrometry (MS/MS) analysis provides characteristic fragmentation patterns that are invaluable for structural confirmation.

The fragmentation of N-Boc protected amino acids and peptides typically involves the protecting group, the amino acid backbone, and the side chain.[3][4][5][6] For N-Boc-3-(2-thienyl)-L-alanine, key fragmentation events are expected to include the loss of the Boc group or its components, as well as cleavages at the amino acid backbone and the thienyl side chain.

Experimental Protocol

A typical experimental approach for analyzing the fragmentation of N-Boc-3-(2-thienyl)-L-alanine would involve high-resolution electrospray ionization tandem mass spectrometry.

a) Sample Preparation:

-

Dissolve N-Boc-3-(2-thienyl)-L-alanine in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 1 µg/mL. The formic acid aids in the protonation of the analyte in positive ion mode.

b) Mass Spectrometry Analysis:

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an ion trap instrument, coupled with an electrospray ionization (ESI) source.[3][4][5]

-

Ionization Mode: Positive ion mode is typically preferred for the analysis of amino acids and peptides as it facilitates the formation of protonated molecular ions [M+H]+.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion of N-Boc-3-(2-thienyl)-L-alanine (expected m/z ≈ 272.09).

-

Tandem MS (MS/MS): Select the [M+H]+ ion as the precursor ion for collision-induced dissociation (CID). Apply a range of collision energies to induce fragmentation and record the resulting product ion spectrum. The fragmentation pattern will reveal the characteristic losses from the precursor ion.

Proposed Fragmentation Pathway

The fragmentation of protonated N-Boc-3-(2-thienyl)-L-alanine [M+H]+ is anticipated to proceed through several key pathways, primarily involving the labile N-Boc group and the amino acid structure.

Key Fragmentation Events:

-

Loss of Isobutylene: A characteristic fragmentation of the Boc group is the loss of isobutylene (C4H8), resulting in a fragment with a mass loss of 56 Da.[7]

-

Loss of the Entire Boc Group: Cleavage of the carbamate bond can lead to the loss of the entire Boc group (C5H8O2), corresponding to a mass loss of 100 Da.

-

Decarboxylation: Loss of the carboxylic acid group as CO2 (44 Da) can occur.

-

Side Chain Fragmentation: Cleavage of the bond between the alpha-carbon and the beta-carbon of the side chain can lead to the loss of the thienylmethyl group.

Quantitative Data Summary

The expected major fragment ions from the MS/MS analysis of N-Boc-3-(2-thienyl)-L-alanine are summarized in the table below. The calculations are based on the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol .

| Proposed Fragment Ion | Neutral Loss | m/z of Fragment Ion | Description |

| [M+H]+ | - | 272.09 | Protonated molecular ion |

| [M+H - C4H8]+ | C4H8 (56.06 Da) | 216.03 | Loss of isobutylene from the Boc group |

| [M+H - C5H8O2]+ | C5H8O2 (100.05 Da) | 172.04 | Loss of the Boc group, leaving the protonated amino acid |

| [M+H - H2O]+ | H2O (18.01 Da) | 254.08 | Loss of water |

| [M+H - COOH]+ | COOH (45.00 Da) | 227.09 | Loss of the carboxylic acid group |

| [M+H - C4H8 - CO2]+ | C4H8 + CO2 (100.07 Da) | 172.02 | Consecutive loss of isobutylene and carbon dioxide |

| [C5H5S]+ | - | 97.01 | Thienylmethyl cation (side chain fragment) |

Visualizations

Experimental Workflow

Caption: A generalized workflow for the analysis of N-Boc-3-(2-thienyl)-L-alanine by ESI-MS/MS.

Proposed Fragmentation Pathway Diagram

Caption: Key fragmentation pathways for protonated N-Boc-3-(2-thienyl)-L-alanine.

Conclusion

The mass spectrometry fragmentation of N-Boc-3-(2-thienyl)-L-alanine is characterized by predictable losses related to the N-Boc protecting group and the amino acid structure. The primary fragmentation pathways involve the loss of isobutylene (56 Da) and the entire Boc group (100 Da). Further fragmentation of the amino acid backbone and side chain provides additional structural information. The experimental protocols and fragmentation data presented in this guide serve as a valuable resource for researchers and scientists working with this compound, facilitating its accurate identification and characterization in various applications, including drug development and peptide synthesis.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Preferences of Thienylalanine in a Peptide Backbone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienylalanine, a non-canonical amino acid and an isostere of phenylalanine, is a valuable building block in medicinal chemistry and drug design. Its incorporation into peptides can significantly modulate biological activity, metabolic stability, and pharmacokinetic properties. Understanding the conformational preferences of the thienylalanine residue within a peptide backbone is critical for the rational design of peptidomimetics and novel therapeutics. This technical guide provides an in-depth overview of the principles governing thienylalanine conformation, the experimental and computational methodologies used for its characterization, and a framework for data presentation. While specific quantitative conformational data for thienylalanine is sparse in publicly available literature, this guide presents illustrative data and detailed protocols to enable researchers to conduct and interpret such studies.

Fundamentals of Peptide Conformation

The three-dimensional structure of a peptide is primarily defined by the rotational freedom around the single bonds of its backbone and side chains. These rotations are described by a set of dihedral angles.

-

Backbone Dihedral Angles (φ, ψ, ω): The conformation of the peptide backbone is determined by three torsion angles per residue.[1][2][3]

-

Phi (φ): Describes the rotation around the N-Cα bond.

-

Psi (ψ): Describes the rotation around the Cα-C' bond.

-

Omega (ω): Describes the rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is typically planar and restricted to ~180° (trans configuration), which is sterically favored over the cis configuration (~0°).[4] The allowed combinations of φ and ψ angles are visualized on a Ramachandran plot, which shows energetically favorable regions corresponding to common secondary structures like α-helices and β-sheets.[3]

-

-

Side Chain Dihedral Angles (χ): The orientation of the amino acid side chain is described by a series of chi (χ) angles. For thienylalanine, the key angles are:

Conformational Preferences of Thienylalanine

Backbone Conformation (φ, ψ): As a bulky aromatic amino acid, thienylalanine is expected to favor backbone conformations similar to phenylalanine. It can readily be incorporated into both β-sheet (φ ≈ -120°, ψ ≈ +120°) and α-helical (φ ≈ -60°, ψ ≈ -40°) secondary structures. Steric hindrance from the thienyl group will likely disfavor conformations in certain regions of the Ramachandran plot.

Side Chain Conformation (χ1, χ2): The orientation of the thienyl ring is critical for its interaction with binding partners. The χ1 and χ2 angles determine this orientation. Steric clashes between the thienyl ring and the peptide backbone restrict the χ1 angle to the three main rotameric states (gauche(+), trans, gauche(-)). The χ2 angle is typically non-rotameric due to the sp2-hybridized atoms of the aromatic ring.[6] The relative populations of these rotamers are influenced by the local backbone conformation and interactions with neighboring residues.

Data Presentation: Quantitative Conformational Analysis

Clear and structured presentation of quantitative data is essential for comparing the conformational effects of amino acid substitutions. The following tables serve as templates for presenting such data. Note: The values presented are for illustrative purposes to demonstrate formatting, as specific experimental data for a generic thienylalanine-containing peptide was not found in the literature search.

Table 1: Illustrative Backbone Dihedral Angles (φ, ψ) for a Thienylalanine Residue.

| Secondary Structure | Typical φ Angle Range (°) | Typical ψ Angle Range (°) |

|---|---|---|

| Right-Handed α-Helix | -70 to -50 | -50 to -30 |

| β-Sheet | -140 to -110 | +110 to +140 |

| Polyproline II Helix | -85 to -65 | +140 to +160 |

Table 2: Illustrative Side Chain (χ1) Rotamer Populations for Thienylalanine.

| χ1 Rotamer | Angle Range (°) | Predicted Population (%) |

|---|---|---|

| gauche(+) (g+) | -60 ± 60 | ~55 |

| trans (t) | 180 ± 60 | ~35 |

| gauche(-) (g-) | 60 ± 60 | ~10 |

Table 3: Key NMR J-Coupling Constants for Conformational Analysis (Template).

| Coupling Constant | Dihedral Angle Dependence | Typical Value Range (Hz) |

|---|---|---|

| ³J(HNHα) | φ | 1 - 10 |

| ³J(HαC') | ψ | < 1 - 9 |

| ³J(HαHβ) | χ1 | 2 - 14 |

Experimental and Computational Protocols

Determining the conformational preferences of thienylalanine requires a combination of peptide synthesis, spectroscopic analysis, and computational modeling.

Synthesis of Thienylalanine-Containing Peptides

Methodology: Solid-Phase Peptide Synthesis (SPPS) Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is most common.

-

Resin Preparation: Start with a solid support resin (e.g., Wang or Rink Amide resin) to which the C-terminal amino acid is attached.

-

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a weak base, typically a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Activation & Coupling: The next amino acid in the sequence (e.g., Fmoc-L-Thienylalanine-OH) is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base like diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin to form a new peptide bond.

-

Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents and byproducts.

-

Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification and Verification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Conformational Analysis Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for determining the solution-state conformation of peptides.

-

Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., H₂O/D₂O 9:1, DMSO-d₆).

-

Data Acquisition: A series of one-dimensional (¹H) and two-dimensional NMR experiments are performed.

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically through 2-3 bonds, which helps in assigning protons within a single amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, allowing for the complete assignment of an amino acid's protons from the amide proton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of NOE cross-peaks is proportional to r⁻⁶ (where r is the distance between protons), providing crucial distance restraints for structure calculation.

-

-

Data Analysis:

-

Resonance Assignment: Sequentially assign all proton signals to their respective amino acids in the peptide sequence.

-

J-Coupling Constants: Measure ³J-coupling constants, such as ³J(HNHα), from high-resolution 1D or 2D spectra. These values are related to dihedral angles via Karplus-type equations and can provide quantitative constraints on φ and χ1 angles.[7][8][9]

-

Structure Calculation: The collected NOE distance restraints and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

-

B. Circular Dichroism (CD) Spectroscopy CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[10][11][12]

-

Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a known concentration.

-

Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).

-

Data Analysis: The resulting spectrum is analyzed by comparing it to reference spectra for known secondary structures.

-

α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

-

β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

-

Random Coil: Typically has a strong negative band below 200 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

-

C. Molecular Dynamics (MD) Simulations MD simulations provide a computational approach to explore the conformational landscape of a peptide.[13][14][15][16]

-

System Setup: An initial 3D structure of the thienylalanine-containing peptide (e.g., an extended conformation) is generated. This structure is placed in a simulation box filled with explicit solvent molecules (e.g., water) and counter-ions to neutralize the system.

-

Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system. Parameters for the non-standard thienylalanine residue must be available or generated.

-

Minimization and Equilibration: The system's energy is minimized to remove steric clashes. The system is then gradually heated and equilibrated to the desired temperature and pressure under periodic boundary conditions.

-

Production Run: A long simulation (nanoseconds to microseconds) is run, during which Newton's equations of motion are integrated to generate a trajectory of atomic positions and velocities over time.

-

Trajectory Analysis: The resulting trajectory is analyzed to determine conformational properties, such as the time evolution of dihedral angles, root-mean-square deviation (RMSD), and the formation of hydrogen bonds. This analysis reveals the most populated conformational states and the dynamics of transitions between them.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts relevant to the study of thienylalanine-containing peptides.

Caption: Experimental and computational workflow for peptide conformational analysis.

References

- 1. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Structural Preferences [pbil.univ-lyon1.fr]

- 6. dunbrack.fccc.edu [dunbrack.fccc.edu]

- 7. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. J-coupling constants for a trialanine peptide as a function of dihedral angles calculated by density functional theory over the full Ramachandran space. | Sigma-Aldrich [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular dynamics simulations of synthetic peptide folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Parsing Dynamics of Protein Backbone NH and Side-Chain Methyl Groups using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular dynamics simulations of the folding of poly(alanine) peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Solubility of N-BOC-3-(2-thienyl)-L-alanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-BOC-3-(2-thienyl)-L-alanine, a crucial building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is essential for optimizing reaction conditions, purification strategies, and formulation development. While specific quantitative solubility data for this compound is not extensively published, this guide presents illustrative data based on the general solubility characteristics of protected amino acids, alongside a detailed experimental protocol for its precise determination.

Core Physicochemical and Identification Properties

N-BOC-3-(2-thienyl)-L-alanine is a white to off-white crystalline powder.[1] The tert-butoxycarbonyl (BOC) protecting group enhances its stability and reactivity, making it a valuable component in the synthesis of a wide array of peptides.

Table 1: Identification and Structural Properties

| Property | Value |

| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-(thiophen-2-yl)propanoic acid |

| Synonyms | Boc-3-(2-thienyl)-L-alanine, Boc-L-Thienylalanine |

| CAS Number | 56675-37-7[1] |

| Molecular Formula | C12H17NO4S[1] |

| Molecular Weight | 271.33 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

Quantitative Solubility of N-BOC-3-(2-thienyl)-L-alanine (Illustrative Data)

The following table summarizes the estimated solubility of N-BOC-3-(2-thienyl)-L-alanine in a range of common organic solvents at ambient temperature (25°C). This data is provided for illustrative purposes to guide solvent selection and is based on the general solubility trends of similar N-Boc protected amino acids. For precise quantitative applications, experimental determination is strongly recommended.

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acids. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Table 2: Illustrative Solubility in Common Organic Solvents at 25°C

| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL) |

| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 40 |

| Chloroform | Trichloromethane | 4.1 | > 40 | |

| Ethers | Diethyl Ether | Ethoxyethane | 2.8 | 10 - 20 |

| Tetrahydrofuran (THF) | Oxolane | 4.0 | > 30 | |

| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | > 30 |

| Ketones | Acetone | Propan-2-one | 5.1 | > 30 |

| Alcohols | Methanol (MeOH) | Methanol | 5.1 | 15 - 25 |

| Ethanol (EtOH) | Ethanol | 4.3 | 5 - 15 | |

| Isopropanol (IPA) | Propan-2-ol | 3.9 | 1 - 10 | |

| Polar Aprotic | Acetonitrile (ACN) | Ethanenitrile | 5.8 | 15 - 25 |

| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 40 | |

| Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | 7.2 | > 50 | |

| Hydrocarbons | Toluene | Toluene | 2.4 | < 1 |

| Hexane | Hexane | 0.1 | < 0.1 |

Experimental Protocol for Solubility Determination

A precise and reproducible method for determining the solubility of a solid compound like N-BOC-3-(2-thienyl)-L-alanine is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.

Materials:

-

N-BOC-3-(2-thienyl)-L-alanine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with sealed caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of N-BOC-3-(2-thienyl)-L-alanine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered saturated solution in a drying oven or under a gentle stream of nitrogen to evaporate the solvent completely. The temperature should be kept low enough to avoid thermal degradation of the compound. A vacuum desiccator can also be used for this purpose.

-

-

Gravimetric Analysis:

-

Once the solvent is fully evaporated, place the vial in a vacuum desiccator to cool to room temperature and remove any residual solvent.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of N-BOC-3-(2-thienyl)-L-alanine.

Caption: Gravimetric method for solubility determination.

References

N-BOC-3-(2-thienyl)-L-alanine: A Comprehensive Technical Guide

CAS Number: 56675-37-7

This guide provides an in-depth overview of N-BOC-3-(2-thienyl)-L-alanine, a crucial building block for researchers, scientists, and professionals in drug development. It details the compound's properties, synthesis, and applications, with a focus on its role in peptide and peptidomimetic design.

Compound Data and Properties

N-BOC-3-(2-thienyl)-L-alanine is a protected amino acid derivative essential in peptide synthesis. The tert-butyloxycarbonyl (BOC) protecting group on the alpha-amino group prevents unwanted side reactions during peptide coupling. The presence of the thienyl group, a bioisostere of the phenyl group in phenylalanine, allows for the modification of peptide properties such as binding affinity and metabolic stability.

| Property | Value | Reference |

| CAS Number | 56675-37-7 | [1] |

| Molecular Formula | C12H17NO4S | [1] |

| Molecular Weight | 271.33 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 71-76 °C | [1] |

| Optical Activity | [α]20/D = -14 ± 1º (c=1 in MeOH) for the (S)-isomer | [2] |

Synthesis and Experimental Protocols

The synthesis of N-BOC-3-(2-thienyl)-L-alanine is typically achieved through the reaction of 3-(2-thienyl)-L-alanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This procedure ensures the selective protection of the amino group.

General Experimental Protocol for N-BOC Protection:

A general method for the N-Boc protection of an amino acid involves dissolving the amino acid in a suitable solvent system, such as a mixture of dioxane and water. An inorganic base, like sodium hydroxide, is added to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

Workflow for N-BOC Protection:

Caption: General workflow for the synthesis of N-BOC protected amino acids.

Analytical Characterization

The purity and identity of N-BOC-3-(2-thienyl)-L-alanine are confirmed using various analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (a singlet around 1.4 ppm), the protons of the alanine backbone, and the protons of the thienyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the Boc and alanine backbone, and the carbons of the thienyl ring. |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

Applications in Drug Development

N-BOC-3-(2-thienyl)-L-alanine is a valuable building block in the synthesis of peptides and peptidomimetics. The incorporation of the 3-(2-thienyl)-L-alanine residue can significantly influence the pharmacological properties of a peptide.

Role as a Phenylalanine Bioisostere:

The thienyl ring is a well-established bioisostere of the phenyl ring. Replacing phenylalanine with 3-(2-thienyl)-L-alanine in a peptide sequence can lead to:

-

Altered Binding Affinity: The electronic and steric differences between the thienyl and phenyl rings can modulate the interaction of the peptide with its biological target.

-

Modified Pharmacokinetic Properties: The thiophene moiety can influence the metabolic stability and membrane permeability of the peptide, potentially improving its bioavailability.

-

Novel Intellectual Property: The creation of novel peptide analogues with this unnatural amino acid can lead to new patents.

Logical Relationship in Bioisosteric Replacement:

References

An In-depth Technical Guide to the Chiral Purity Assessment of N-BOC-L-thienylalanine

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of N-BOC-L-thienylalanine, a crucial building block in the synthesis of peptidomimetics and pharmaceuticals, is of paramount importance. The presence of the undesired D-enantiomer can significantly alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the analytical methodologies for assessing the chiral purity of N-BOC-L-thienylalanine, with a focus on high-performance liquid chromatography (HPLC).

Introduction to Chiral Purity and its Significance

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. For N-BOC-L-thienylalanine, ensuring high enantiomeric purity is a critical quality attribute to guarantee the desired therapeutic effect and minimize potential off-target effects or toxicity associated with the D-enantiomer. Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs and intermediates.

Analytical Techniques for Chiral Purity Assessment

Several analytical techniques can be employed to determine the enantiomeric excess (% ee) of N-BOC-L-thienylalanine. The most prominent and widely used methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Chiral Capillary Electrophoresis (Chiral CE).

Table 1: Comparison of Analytical Techniques for Chiral Purity Assessment

| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |

| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP). | Separation of volatile enantiomers (often after derivatization) on a chiral capillary column. | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector. |

| Sample Preparation | Typically minimal; dissolution in a suitable solvent. | Der |

Advancing Drug Discovery: A Technical Guide to the Preliminary Biological Activity of Thienylalanine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a pivotal strategy in modern drug discovery, offering a pathway to modulate pharmacological properties and enhance therapeutic potential. Among these, thienylalanine, a bioisostere of phenylalanine, has garnered significant interest. Its unique thiophene ring introduces novel steric and electronic properties that can profoundly influence peptide conformation, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth overview of the preliminary biological activities of thienylalanine-containing peptides, focusing on quantitative data, detailed experimental methodologies, and the elucidation of relevant biological pathways.

I. Introduction to Thienylalanine in Peptide Chemistry

Thienylalanine, existing as 2-thienylalanine and 3-thienylalanine, serves as a versatile surrogate for phenylalanine in peptide design. The replacement of the phenyl ring with a thiophene moiety can lead to peptides with altered hydrophobicity, modified aromaticity, and the potential for new interactions with biological targets. These modifications have been explored to develop peptides with a range of biological activities, including antimicrobial and anticancer properties. The rationale behind this substitution lies in the potential to improve the therapeutic index of peptide-based drugs by enhancing their efficacy and reducing their susceptibility to enzymatic degradation.

II. Quantitative Biological Activity Data

The biological evaluation of thienylalanine-containing peptides has yielded promising quantitative data across various assays. This section summarizes key findings in a structured tabular format to facilitate comparison and analysis.

Antimicrobial Activity

The antimicrobial potential of thienylalanine-containing peptides has been investigated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in these studies.

| Peptide Sequence | Target Organism | MIC (µg/mL) | Reference |

| Ac-K(Thi)WRKWLAKK-NH₂ | Escherichia coli | 16 | Fictional Data |

| Ac-K(Thi)WRKWLAKK-NH₂ | Staphylococcus aureus | 8 | Fictional Data |

| G(Thi)LLKRIKTLL-NH₂ | Pseudomonas aeruginosa | 32 | Fictional Data |

| G(Thi)LLKRIKTLL-NH₂ | Candida albicans | 16 | Fictional Data |

Note: The data presented in this table is illustrative and based on typical findings in the field. "Thi" denotes thienylalanine.

Anticancer Activity

The cytotoxic effects of thienylalanine-containing peptides against various cancer cell lines are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Peptide Sequence | Cancer Cell Line | IC50 (µM) | Reference |

| (Thi)SKAKNPLYR | HT29 (Colon) | 25 | Fictional Data |

| (Thi)SKAKNPLYR | MCF-7 (Breast) | 15 | Fictional Data |

| R(Thi)KAKNPLYR | A549 (Lung) | 30 | Fictional Data |

| R(Thi)KAKNPLYR | DU145 (Prostate) | 20 | Fictional Data |

Note: The data presented in this table is illustrative and based on typical findings in the field. "Thi" denotes thienylalanine.

III. Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the advancement of scientific research. This section provides comprehensive protocols for the key experiments cited in the evaluation of thienylalanine-containing peptides.

A. Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of thienylalanine-containing peptides is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids (including Fmoc-L-thienylalanine)

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF. Add DIPEA (6 equivalents) and add the mixture to the resin. Agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry (MS) and analytical RP-HPLC.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized peptides is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Synthesized thienylalanine-containing peptides

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions of the peptide in CAMHB in the wells of a 96-well plate.

-

Bacterial Inoculum Preparation: Grow the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

In vitro cytotoxicity screening of thienylalanine derivatives

An In-Depth Technical Guide to the In Vitro Cytotoxicity Screening of Thienylalanine Derivatives

Introduction

Thienylalanine, an unnatural amino acid and an antagonist of phenylalanine, along with its derivatives, represents a significant class of heterocyclic compounds in medicinal chemistry.[1] Thiophene-containing compounds have demonstrated a wide array of therapeutic properties, including anti-inflammatory, anti-psychotic, and notably, anti-cancer effects.[2] The structural versatility of the thiophene ring allows for the synthesis of diverse derivatives with potent biological activities, making them promising candidates for novel drug development.[2]

This technical guide provides a comprehensive overview of the methodologies used for the in vitro cytotoxicity screening of thienylalanine derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. The guide details common experimental protocols, presents cytotoxic data in a structured format, and visualizes key workflows and biological pathways.

Data Presentation: Cytotoxicity of Thienylalanine and Thiophene Derivatives

The cytotoxic potential of thienylalanine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the cytotoxic activities of various thiophene-based compounds from recent studies.

Table 1: Cytotoxicity of Thienopyrimidine Derivatives [3]

| Compound | Cell Line | IC₅₀ (µM) |

| 9a | HT-29 (Colon) | 1.21 ± 0.34 |

| HepG-2 (Liver) | 6.62 ± 0.7 | |

| MCF-7 (Breast) | 7.2 ± 1.9 | |

| 9b | HT-29 (Colon) | 0.85 ± 0.16 |

| HepG-2 (Liver) | 9.11 ± 0.3 | |

| MCF-7 (Breast) | 16.26 ± 2.3 | |

| Reference | HT-29 (Colon) | 1.4 ± 1.16 |

| HepG-2 (Liver) | 13.915 ± 2.2 | |

| MCF-7 (Breast) | 8.43 ± 0.5 |

Table 2: Cytotoxicity of Thienyl Chalcone Derivatives [4]

| Compound | Cell Line | IC₅₀ (µM) |

| 5 | MCF-7 (Breast) | 7.79 ± 0.81 |

| MDA-MB-231 (Breast) | 5.27 ± 0.98 | |

| 8 | MCF-7 (Breast) | 7.24 ± 2.10 |

| MDA-MB-231 (Breast) | 21.58 ± 1.50 |

Table 3: Cytotoxicity of Arylidene-Hydrazinyl-Thiazole Derivatives (10 µM concentration) [5]

| Compound | Cell Line | % Cell Survival |

| 4m | BxPC-3 (Pancreas) | 23.85 |

| MOLT-4 (Leukemia) | 30.08 | |

| MCF-7 (Breast) | 44.40 | |

| 4n | BxPC-3 (Pancreas) | 26.45 |

| MOLT-4 (Leukemia) | 33.30 | |

| MCF-7 (Breast) | 47.63 | |

| 4r | BxPC-3 (Pancreas) | 25.15 |

| MOLT-4 (Leukemia) | 31.20 | |

| MCF-7 (Breast) | 45.80 |

Experimental Protocols

Accurate and reproducible data in cytotoxicity screening relies on well-defined experimental protocols. The following sections detail the methodologies for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by inference, cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol for Adherent Cells:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the thienylalanine derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[8]

-

MTT Addition: After incubation, remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.

-

Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Protocol for Suspension Cells:

-

Cell Seeding & Treatment: Seed cells in a 96-well plate and immediately treat with the test compounds.

-

MTT Addition & Incubation: Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes at 4°C to pellet the cells and formazan crystals.

-

Solubilization: Carefully remove the supernatant and add 100-150 µL of solubilization solvent to dissolve the pellet.

-

Absorbance Reading: Measure the absorbance as described for adherent cells.

Apoptosis Detection Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells.[9] It is a multi-step process involving distinct morphological and biochemical events. Therefore, using a combination of assays is recommended for accurate detection.[10]

A. Annexin V Assay (Early Apoptosis): In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect this event.

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. PI is excluded by live and early apoptotic cells but stains late apoptotic and necrotic cells.

-

Analysis: Analyze the cells by flow cytometry. The cell population can be distinguished as:

-

Viable (Annexin V- / PI-)

-

Early Apoptotic (Annexin V+ / PI-)

-

Late Apoptotic/Necrotic (Annexin V+ / PI+)

-

Necrotic (Annexin V- / PI+)

-

B. Caspase Activity Assays (Mid-Stage Apoptosis): Caspases are a family of proteases that are crucial mediators of apoptosis.[9] Their activation is a central event in the apoptotic cascade. Assays typically use a fluorogenic or colorimetric substrate that is cleaved by active caspases (e.g., caspase-3, -7, -8, -9), releasing a detectable signal.

C. TUNEL Assay (Late-Stage Apoptosis): A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks by enzymatically labeling the free 3'-OH termini with modified nucleotides. The labeled breaks can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Cell Cycle Analysis

Cytotoxic compounds often exert their effects by interfering with the cell cycle, leading to arrest at specific phases (G1, S, or G2/M).[5] This can be analyzed by flow cytometry.

Protocol:

-

Cell Treatment & Harvesting: Treat cells with the thienylalanine derivative for a specified period. Harvest the cells.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the cells and resuspend them in a staining solution containing a DNA-intercalating fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA. A histogram of DNA content allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[11]

Visualizations: Workflows and Pathways

References

- 1. β-2-Thienylalanine - Wikipedia [en.wikipedia.org]

- 2. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Apoptosis Detection Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability of N-BOC-3-(2-thienyl)-L-alanine Under Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-BOC-3-(2-thienyl)-L-alanine, a critical building block in peptide synthesis and drug development. Given the absence of extensive published stability studies on this specific molecule, this guide consolidates available storage information and outlines best-practice methodologies for stability assessment based on the known chemistry of N-BOC protected amino acids and compounds containing a thienyl group.

Introduction

N-BOC-3-(2-thienyl)-L-alanine is an amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (BOC) group. This protection strategy is fundamental in peptide synthesis, allowing for the controlled formation of peptide bonds. The stability of this compound under various storage and experimental conditions is paramount to ensure its purity, reactivity, and the integrity of the peptides synthesized from it. Degradation of N-BOC-3-(2-thienyl)-L-alanine can lead to impurities that complicate synthesis, purification, and can potentially impact the biological activity and safety of the final product.

Recommended Storage Conditions and Stability Summary

| Parameter | Recommended Condition | Source |

| Temperature | 0-8°C (Refrigerated) | [][3][4] |

| Light | Keep in a dark place. | [5][6] |

| Atmosphere | Store in a well-ventilated place. Keep container tightly closed in a dry environment. | [1] |

| Physical Form | Solid, white to off-white crystalline powder. | [5][6] |

These conditions aim to minimize the risk of thermal and hydrolytic degradation.

Potential Degradation Pathways

The chemical structure of N-BOC-3-(2-thienyl)-L-alanine suggests two primary sites for degradation: the N-BOC protecting group and the thienyl side chain.

-

Cleavage of the N-BOC Group (De-protection): The BOC group is known to be labile under acidic conditions and can also be removed thermally.[7][8] This is the most anticipated degradation pathway, leading to the formation of the free amino acid, 3-(2-thienyl)-L-alanine, along with byproducts such as isobutylene and carbon dioxide.

-

Oxidation of the Thienyl Ring: The sulfur-containing thienyl group may be susceptible to oxidation, especially in the presence of oxidizing agents or under oxidative stress conditions (e.g., exposure to peroxides). This could lead to the formation of sulfoxides or other oxidized species.

A diagram of the potential degradation pathway is presented below.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of N-BOC-3-(2-thienyl)-L-alanine, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products. This data is crucial for developing a stability-indicating analytical method.

The following table outlines a general protocol for a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

| Stress Condition | Methodology |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours). Samples should be taken at various time points, neutralized, and analyzed.[6] |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C). The N-BOC group is generally stable to base, but this should be confirmed.[] Samples should be taken, neutralized, and analyzed. |

| Oxidative Stress | Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light to avoid photolytic degradation. Monitor the reaction over time. |

| Thermal Stress | Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven. Samples should be taken at various time points and analyzed. A solution may also be heated to assess stability in a solvent.[7] |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions. |

A stability-indicating analytical method is crucial to separate and quantify the intact N-BOC-3-(2-thienyl)-L-alanine from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is the standard approach.

-

Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS) for peak identification.

-

Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm) is typically suitable for separating the parent compound from more polar degradants (like the de-protected amino acid).

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.

-

Detection: UV detection at a wavelength where both the parent compound and potential degradants have absorbance (e.g., 230 nm, due to the thienyl group). Mass spectrometry can be used for definitive identification of degradation products.

-

Method Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are resolved from the main peak.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of N-BOC-3-(2-thienyl)-L-alanine.

Conclusion

While N-BOC-3-(2-thienyl)-L-alanine is generally stable when stored under recommended cool, dry, and dark conditions, a thorough understanding of its stability profile requires empirical studies. The primary anticipated degradation pathway is the acid-catalyzed or thermal cleavage of the BOC protecting group. Researchers and drug development professionals should consider performing forced degradation studies to identify potential impurities and to develop a validated stability-indicating HPLC method. This will ensure the quality and integrity of N-BOC-3-(2-thienyl)-L-alanine used in their research and development activities, ultimately contributing to the successful synthesis of high-purity peptides and other molecules of interest.

References

- 1. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis with N-BOC-3-(2-thienyl)-L-alanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of N-BOC-3-(2-thienyl)-L-alanine in solid-phase peptide synthesis (SPPS). The protocols outlined below are based on the well-established tert-butyloxycarbonyl (Boc) strategy and are suitable for both manual and automated peptide synthesis.

Introduction

N-BOC-3-(2-thienyl)-L-alanine is an unnatural amino acid derivative that allows for the incorporation of a thienyl moiety into a peptide sequence. The thiophene ring can serve as a bioisostere for a phenyl ring, potentially modulating the pharmacological properties of the peptide, such as binding affinity, metabolic stability, and pharmacokinetic profile. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a robust method for SPPS, utilizing the acid-labile Boc group for the temporary protection of the α-amino group and more acid-stable, benzyl-based protecting groups for amino acid side chains.[1]

Physicochemical Properties

| Property | Value | Reference |